![molecular formula C16H24ClNO2 B4929281 4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine](/img/structure/B4929281.png)
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It has been widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade.
作用機序
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor. The β2-adrenergic receptor is activated by the endogenous ligand, epinephrine, and the synthetic agonist, isoproterenol. Activation of the β2-adrenergic receptor leads to the activation of adenylate cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then activates protein kinase A, which phosphorylates various target proteins, leading to various physiological responses. Blockade of the β2-adrenergic receptor by 4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 inhibits this signaling pathway, leading to the inhibition of various physiological responses.
Biochemical and Physiological Effects:
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 has been shown to have various biochemical and physiological effects. It inhibits the relaxation of airway smooth muscles, leading to the constriction of the airways. It also inhibits the release of insulin from pancreatic β-cells, leading to the elevation of blood glucose levels. It inhibits lipolysis in adipose tissue, leading to the accumulation of fat. It also inhibits the activation of immune cells, leading to the inhibition of immune responses.
実験室実験の利点と制限
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 has several advantages for lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which allows for the specific inhibition of β2-adrenergic receptor signaling. It is also a well-characterized compound, with extensive data available on its pharmacological properties. However, 4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 also has some limitations. It has a short half-life in vivo, which limits its use in long-term experiments. It also has poor solubility in aqueous solutions, which can limit its bioavailability.
将来の方向性
There are several future directions for the use of 4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 in scientific research. One direction is the investigation of the role of β2-adrenergic receptors in cancer progression and metastasis. Another direction is the investigation of the role of β2-adrenergic receptors in the regulation of immune responses in various pathological conditions. Additionally, the development of new β2-adrenergic receptor antagonists with improved pharmacological properties is an area of future research.
合成法
The synthesis of 4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 involves the reaction between 4-(4-chloro-2,6-dimethylphenoxy)butylamine and morpholine. The reaction is carried out in the presence of a base and a catalyst. The product is then purified using chromatography techniques. The purity of the product is confirmed using spectroscopic methods.
科学的研究の応用
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 has been extensively used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It has been used to investigate the effects of β2-adrenergic receptor blockade on cardiovascular function, respiratory function, glucose metabolism, and immune function. It has also been used to study the role of β2-adrenergic receptors in cancer, obesity, and diabetes.
特性
IUPAC Name |
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c1-13-11-15(17)12-14(2)16(13)20-8-4-3-5-18-6-9-19-10-7-18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXFXPOHYZOWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCN2CCOCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

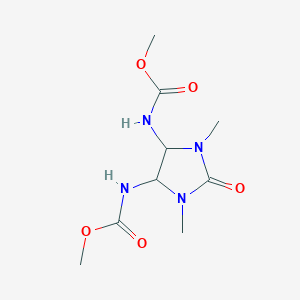
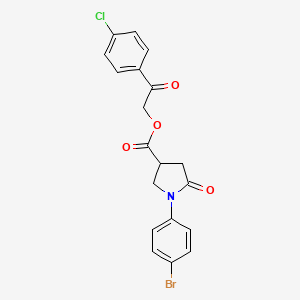
![3-[(2-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4929209.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4929216.png)
![1-(2-methoxyphenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929222.png)
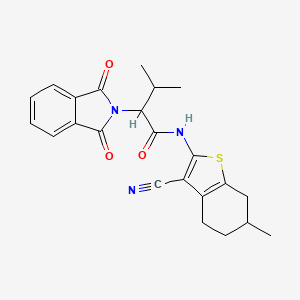
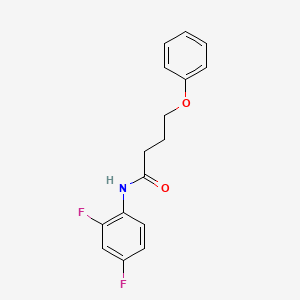
![N~2~-(3-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4929267.png)

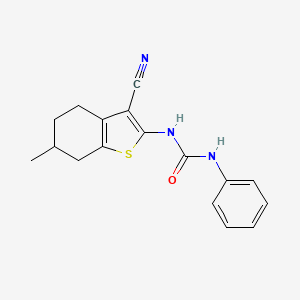
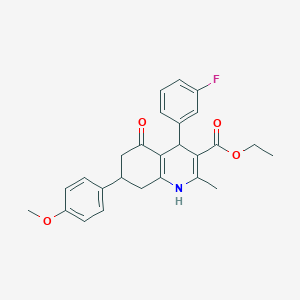

![ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B4929309.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-phenylpropanamide](/img/structure/B4929317.png)